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Compound of Interest

Compound Name: Triethylammonium bicarbonate

Cat. No.: B8461081 Get Quote

Technical Support Center: Triethylammonium
Bicarbonate (TEAB) Buffer
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using

triethylammonium bicarbonate (TEAB) buffer in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is Triethylammonium Bicarbonate (TEAB) buffer and why is it used?

Triethylammonium bicarbonate (TEAB) is a volatile buffer ideal for applications requiring

subsequent sample recovery, such as mass spectrometry.[1][2] Its volatility allows for easy

removal by lyophilization (freeze-drying) or using a speed vac.[1] It is commonly used in

reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of

biomolecules like oligonucleotides, peptides, and proteins.[2][3][4]

Q2: What is the typical pH of a standard 1 M TEAB buffer solution?

A standard 1 M TEAB buffer solution, prepared by bubbling carbon dioxide through a 1 M

triethylamine solution, typically has a pH of approximately 8.5.[1][2] Commercially available

TEAB buffers are also often supplied at a pH of 8.5.[2][5]

Q3: How should I store TEAB buffer?
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TEAB buffer should be stored in a tightly sealed container at 2-8°C to prevent changes in pH

due to the volatile nature of the buffer.[1] For solutions with an adjusted pH, it is recommended

to aliquot the buffer into smaller, single-use volumes and store them frozen to maintain stability.

[6] A 2 M TEAB stock solution can be stored in a tightly closed bottle in the refrigerator at 4°C

for up to two days.[7]

Q4: Can I adjust the pH of my TEAB buffer?

Yes, the pH of TEAB buffer can be adjusted for optimal separation. To decrease the pH, an acid

such as phosphoric acid, lactic acid, or citric acid can be carefully added.[6] To increase the pH,

a base like triethylamine (TEA) can be added, or the buffer can be sparged with an inert gas

like nitrogen to drive off dissolved carbon dioxide, which will raise the pH.

Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
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Symptom Possible Cause Suggested Solution

Peak Tailing (especially for

basic compounds)

Secondary interactions

between the analyte and

residual silanol groups on the

silica-based column.

- Adjust Mobile Phase pH:

Lowering the pH can suppress

silanol ionization. - Add a

Competing Base: Incorporate

a small amount of triethylamine

(TEA) (e.g., 0.1-1.0%) into the

mobile phase to act as a

silanol suppressor.[8][9] -

Increase Buffer Concentration:

A higher buffer concentration

can sometimes improve peak

shape.

Peak Fronting Column overload.

- Reduce Sample

Concentration: Dilute the

sample and reinject. - Use a

Higher Capacity Column: If

possible, switch to a column

with a larger internal diameter

or a stationary phase with a

higher loading capacity.

Split or Double Peaks

- Contamination at the column

inlet. - Column void. - Sample

solvent is too strong.

- Clean the Column: Reverse

flush the column with a strong

solvent.[10] - Replace the

Column: If a void is visible at

the column inlet, the column

may be compromised and

should be replaced.[10] -

Adjust Sample Solvent:

Whenever possible, dissolve

the sample in the initial mobile

phase.[8]

Guide 2: Unstable or Drifting Retention Times
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Symptom Possible Cause Suggested Solution

Gradual Retention Time Shift

- Inadequate column

equilibration. - Change in

mobile phase composition due

to evaporation of a volatile

component. - Temperature

fluctuations.

- Ensure Thorough

Equilibration: Equilibrate the

column with at least 10-20

column volumes of the mobile

phase before starting the

analysis.[11] - Cover Mobile

Phase Reservoirs: Keep the

solvent reservoirs tightly

capped to minimize

evaporation. - Use a Column

Oven: Maintain a constant and

elevated column temperature

(e.g., 60°C for

oligonucleotides) to ensure

reproducibility and prevent

secondary structure formation.

[12]

Sudden Retention Time Shift

- Air bubbles in the pump. -

Leak in the system. - Change

in mobile phase pH.

- Degas the Mobile Phase:

Ensure all solvents are

properly degassed before use.

- Check for Leaks: Inspect all

fittings and connections for any

signs of leakage.[8] - Prepare

Fresh Buffer: Since TEAB is

volatile, its pH can change

over time if the container is not

properly sealed.[6] Prepare

fresh buffer regularly.

Experimental Protocols
Protocol 1: Preparation of 1 M Triethylammonium
Bicarbonate (TEAB) Buffer (pH ~8.5)
Materials:
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Triethylamine (TEA)

Deionized water

Dry ice (solid carbon dioxide)

2 L Erlenmeyer flask with a side arm

Tygon tubing

2 L flask

Procedure:

Prepare a 1 M aqueous solution of triethylamine in a 2 L flask.

Fill a 2 L Erlenmeyer flask with 3-4 pounds of crushed dry ice and cover it.

Connect a Tygon tubing from the side arm of the Erlenmeyer flask containing the dry ice to

the flask containing the aqueous TEA solution. Ensure the end of the tubing is submerged in

the TEA solution.

Allow the gaseous CO2 to bubble through the TEA solution for approximately 3-4 hours, or

until the pH of the solution reaches ~8.5.[1]

Store the prepared buffer in a tightly sealed bottle at 4°C.[1]

Protocol 2: Adjusting the pH of TEAB Buffer for Optimal
Separation
Objective: To adjust the pH of a 1 M TEAB stock solution to a target pH (e.g., 7.0) for

oligonucleotide separation.

Materials:

1 M TEAB buffer (pH ~8.5)

Phosphoric acid (or other suitable acid)
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Calibrated pH meter

Stir plate and stir bar

Procedure:

Place a known volume of the 1 M TEAB buffer in a beaker with a stir bar.

Begin stirring the solution at a moderate speed.

Place the calibrated pH electrode into the solution.

Slowly add phosphoric acid dropwise to the TEAB solution while continuously monitoring the

pH.[6]

Continue adding acid until the target pH of 7.0 is reached. Be cautious not to overshoot the

target pH.

Once the desired pH is stable, stop adding acid.

For long-term storage, it is advisable to aliquot the pH-adjusted buffer and freeze it.[6]

Optimal TEAB Buffer Conditions for Different
Analytes
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Analyte
Recommended
TEAB
Concentration

Recommended pH
Range

Notes

Oligonucleotides 40 mM - 100 mM 7.0 - 8.0

A pH of 7.0 has been

shown to provide high

purity.[13] A common

pH for oligonucleotide

purification is 7.5.[3]

Elevated

temperatures (e.g.,

60°C) are often used

to denature secondary

structures.[12]

Peptides/Proteins (for

Proteomics)
50 mM - 100 mM 7.5 - 8.5

A pH of ~8.0 is

optimal for trypsin

digestion.[4] For

protein binding in S-

Trap protocols, a pH

of 7.55 is

recommended.[6]
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Start: 1 M TEAB (pH ~8.5) Measure pH pH at Target?

Add Acid (e.g., Phosphoric Acid) Dropwise

No, pH is too high

Add Base (e.g., TEA) or Sparge with N2

No, pH is too low

End: pH-Adjusted TEABYes

Click to download full resolution via product page

Caption: Workflow for adjusting the pH of TEAB buffer.
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Peak Tailing Observed

Is mobile phase pH > 2 units away from analyte pKa?

Adjust mobile phase pH

No

Is buffer concentration adequate (e.g., 25-50 mM)?

Yes

Improved Peak Shape

Increase buffer concentration

No

Add competing base (e.g., TEA) to mobile phase

Yes

Click to download full resolution via product page

Caption: Decision tree for troubleshooting peak tailing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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